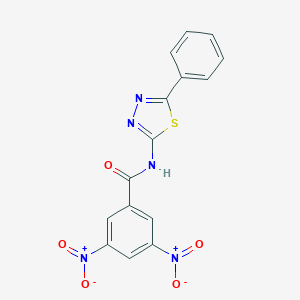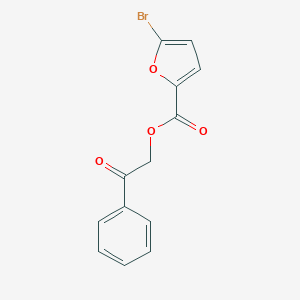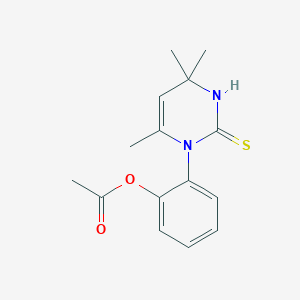![molecular formula C32H24N10O4S2 B392690 3,6-DIAMINO-5-CYANO-N-(4'-{3,6-DIAMINO-5-CYANOTHIENO[2,3-B]PYRIDINE-2-AMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B392690.png)
3,6-DIAMINO-5-CYANO-N-(4'-{3,6-DIAMINO-5-CYANOTHIENO[2,3-B]PYRIDINE-2-AMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps. One common method involves the reaction of 2-amino-3-nitro-5-bromopyridine with stannous chloride to produce 2,3-diamino-5-bromopyridine . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like stannous chloride.
Substitution: Nucleophilic substitution reactions can be performed, where amino groups are substituted with other functional groups.
Common reagents used in these reactions include stannous chloride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to heat shock protein HSP 90-alpha, affecting its function . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other phenylpyridines and thienopyridines, such as:
Propiedades
Fórmula molecular |
C32H24N10O4S2 |
|---|---|
Peso molecular |
676.7g/mol |
Nombre IUPAC |
3,6-diamino-5-cyano-N-[4-[4-[(3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C32H24N10O4S2/c1-45-21-9-13(3-5-19(21)39-29(43)25-23(35)17-7-15(11-33)27(37)41-31(17)47-25)14-4-6-20(22(10-14)46-2)40-30(44)26-24(36)18-8-16(12-34)28(38)42-32(18)48-26/h3-10H,35-36H2,1-2H3,(H2,37,41)(H2,38,42)(H,39,43)(H,40,44) |
Clave InChI |
UPGUZMSFZPFEJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)OC)NC(=O)C5=C(C6=C(S5)N=C(C(=C6)C#N)N)N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)OC)NC(=O)C5=C(C6=C(S5)N=C(C(=C6)C#N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B392608.png)
![1-[3'-(2-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B392609.png)
![2-p-Tolyl-2,3-dihydro-benzo[e][1,3]oxazin-4-one](/img/structure/B392611.png)
![ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B392612.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B392614.png)
![2-{[6-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-mesitylpropanamide](/img/structure/B392615.png)
![N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE](/img/structure/B392616.png)


![4-methyl-2-oxo-2H-chromen-6-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B392622.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B392627.png)
![1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE](/img/structure/B392628.png)

![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
